molecular formula C10H22I2P2 B14369412 [2-(Diethylphosphanyl)ethenyl](diethyl)diiodo-lambda~5~-phosphane CAS No. 92803-09-3

[2-(Diethylphosphanyl)ethenyl](diethyl)diiodo-lambda~5~-phosphane

Cat. No.: B14369412
CAS No.: 92803-09-3
M. Wt: 458.04 g/mol
InChI Key: JLVOHJKIGKEMSL-UHFFFAOYSA-N
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Description

2-(Diethylphosphanyl)ethenyldiiodo-lambda~5~-phosphane is a complex organophosphorus compound characterized by the presence of both diethylphosphanyl and diiodo-lambda~5~-phosphane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylphosphanyl)ethenyldiiodo-lambda~5~-phosphane typically involves the reaction of diethylphosphanyl compounds with iodine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product. Industrial methods may also include continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylphosphanyl)ethenyldiiodo-lambda~5~-phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the diiodo groups to other functional groups.

    Substitution: The diiodo groups can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(Diethylphosphanyl)ethenyldiiodo-lambda~5~-phosphane is used as a reagent in the synthesis of complex organophosphorus compounds. Its unique reactivity makes it valuable for creating new materials with specific properties.

Biology

In biological research, this compound can be used as a probe to study phosphine interactions with biological molecules. Its ability to form stable complexes with metals also makes it useful in bioinorganic chemistry.

Medicine

Industry

In industry, this compound is used in the production of advanced materials, including catalysts and polymers. Its unique chemical properties enable the development of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 2-(Diethylphosphanyl)ethenyldiiodo-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules to exert its effects. The specific pathways involved depend on the context in which the compound is used, such as in catalysis or drug development.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Diethylphosphanyl)ethenyldibromo-lambda~5~-phosphane
  • 2-(Diethylphosphanyl)ethenyldichloro-lambda~5~-phosphane
  • 2-(Diethylphosphanyl)ethenyldifluoro-lambda~5~-phosphane

Uniqueness

Compared to similar compounds, 2-(Diethylphosphanyl)ethenyldiiodo-lambda~5~-phosphane is unique due to the presence of diiodo groups, which confer distinct reactivity and stability. This uniqueness makes it particularly valuable in applications where specific chemical properties are required.

Properties

CAS No.

92803-09-3

Molecular Formula

C10H22I2P2

Molecular Weight

458.04 g/mol

IUPAC Name

2-diethylphosphanylethenyl-diethyl-diiodo-λ5-phosphane

InChI

InChI=1S/C10H22I2P2/c1-5-13(6-2)9-10-14(11,12,7-3)8-4/h9-10H,5-8H2,1-4H3

InChI Key

JLVOHJKIGKEMSL-UHFFFAOYSA-N

Canonical SMILES

CCP(CC)C=CP(CC)(CC)(I)I

Origin of Product

United States

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